molecular formula C18H22N8O5 B10902204 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide

Cat. No.: B10902204
M. Wt: 430.4 g/mol
InChI Key: GNXMXJGDTOMXQV-UHFFFAOYSA-N
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Description

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and fungicidal properties . The presence of morpholine rings and a nitrobenzohydrazide moiety in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially inhibiting its replication and transcription processes. Additionally, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide can be compared with other 1,3,5-triazine derivatives such as:

The uniqueness of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide lies in its specific combination of morpholine rings and a nitrobenzohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N8O5

Molecular Weight

430.4 g/mol

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C18H22N8O5/c27-15(13-1-3-14(4-2-13)26(28)29)22-23-16-19-17(24-5-9-30-10-6-24)21-18(20-16)25-7-11-31-12-8-25/h1-4H,5-12H2,(H,22,27)(H,19,20,21,23)

InChI Key

GNXMXJGDTOMXQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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